molecular formula C10H14N2O4 B1664026 2,5-Dimethoxy-4-nitrophenethylamine CAS No. 261789-00-8

2,5-Dimethoxy-4-nitrophenethylamine

Cat. No.: B1664026
CAS No.: 261789-00-8
M. Wt: 226.23 g/mol
InChI Key: ZMUSDZGRRJGRAO-UHFFFAOYSA-N

Description

2C-N, also known as 2,5-dimethoxy-4-nitrophenethylamine, is a psychedelic phenethylamine belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its psychoactive properties. The compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring and a nitro group at the 4 position .

Mechanism of Action

Target of Action

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) primarily targets the serotonin 5-HT2A receptors in the brain. These receptors play a crucial role in modulating mood, cognition, and perception .

Mode of Action

2C-N acts as an agonist at the 5-HT2A receptors. By binding to these receptors, it mimics the action of serotonin, leading to increased receptor activation. This interaction results in altered neurotransmitter release and changes in neuronal activity, which can affect mood and perception .

Biochemical Pathways

The activation of 5-HT2A receptors by 2C-N influences several downstream signaling pathways, including the phosphoinositide pathway . This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further modulate intracellular calcium levels and protein kinase C (PKC) activity. These changes can affect various cellular processes, including gene expression and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of 2C-N involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of 2C-N’s action include altered neurotransmitter release , changes in neuronal firing patterns, and modulation of synaptic plasticity. These effects can lead to changes in mood, perception, and cognition, which are characteristic of its psychoactive properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-N. For example, acidic environments can affect its stability, while interactions with other drugs can alter its pharmacokinetic profile and potency. Additionally, individual factors such as genetic variations in metabolic enzymes can impact the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2C-N is synthesized through the mixed acid nitration of 2C-H using sulfuric acid and nitric acid. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for 2C-N are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2C-N undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

2C-N has several scientific research applications, including:

Comparison with Similar Compounds

    2C-B (2,5-dimethoxy-4-bromophenethylamine): Similar structure with a bromine atom instead of a nitro group.

    2C-I (2,5-dimethoxy-4-iodophenethylamine): Contains an iodine atom at the 4 position.

    2C-E (2,5-dimethoxy-4-ethylphenethylamine): Features an ethyl group at the 4 position.

Comparison:

Properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSDZGRRJGRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180798
Record name Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261789-00-8
Record name 2,5-Dimethoxy-4-nitrophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261789-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-nitrophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-N
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

45.5 g (250 mmol) 2,5-dimethoxyphenethylamine J1 was mixed with 40 ml water and cooled to 0° C. while 30 ml conc. HCl was added slowly. The resultant milky emulsion was cooled to 0 to 5° C., and 65 ml conc. HNO3 was added slowly and carefully within about 2 hours, keeping the temperature below 10° C. The mixture solidified when about half of the HNO3 had been added. 50 ml icy water was added to render the mixture stirrable. Then the rest of the HNO3 was added. The mixture was warmed up to room temperature and stirred at room temperature for 3 hours, was basified with 40% NaOH to pH>12 and then extracted with 2×11 CHCl3. The CHCl3 extraction was back washed with 3×110.5 M NaOH and dried over 15 g K2CO3. The solvent was evaporated to afford 49.8 g orange oil (yield: 88%), which crystallized when cooled.
Name
2,5-dimethoxyphenethylamine
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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